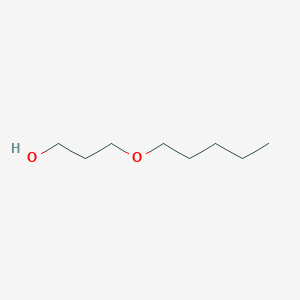
3-(Pentyloxy)propan-1-ol
Übersicht
Beschreibung
3-(Pentyloxy)propan-1-ol: is an organic compound with the molecular formula C8H18O2 . It is a primary alcohol with a pentyloxy group attached to the third carbon of the propanol chain. This compound is known for its applications in various chemical processes and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Etherification: One common method to synthesize 3-(Pentyloxy)propan-1-ol is through the etherification of 3-chloropropan-1-ol with pentanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, this compound can be produced through the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide to enhance the nucleophilicity of the alkoxide ion.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-(Pentyloxy)propan-1-ol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with thionyl chloride can convert the hydroxyl group to a chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed:
Oxidation: 3-(Pentyloxy)propanal or 3-(Pentyloxy)propanoic acid.
Reduction: 3-(Pentyloxy)propane.
Substitution: 3-(Pentyloxy)propyl chloride.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Solvent: 3-(Pentyloxy)propan-1-ol is used as a solvent in various organic reactions due to its ability to dissolve both polar and non-polar substances.
Intermediate: It serves as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Delivery: The compound is explored for its potential in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.
Industry:
Surfactants: It is used in the production of surfactants and emulsifiers, which are essential in the formulation of detergents and personal care products.
Plasticizers: The compound is also used as a plasticizer to enhance the flexibility and durability of polymer materials.
Wirkmechanismus
The mechanism of action of 3-(Pentyloxy)propan-1-ol largely depends on its application. In drug delivery, for instance, its amphiphilic nature allows it to form micelles or vesicles that can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. The compound interacts with cellular membranes, facilitating the transport of the encapsulated drug into cells.
Vergleich Mit ähnlichen Verbindungen
3-(Butyloxy)propan-1-ol: Similar in structure but with a butyloxy group instead of a pentyloxy group.
3-(Hexyloxy)propan-1-ol: Similar in structure but with a hexyloxy group instead of a pentyloxy group.
Comparison:
Solubility: 3-(Pentyloxy)propan-1-ol has a balance of hydrophilic and hydrophobic properties, making it more versatile as a solvent compared to 3-(Butyloxy)propan-1-ol, which is more hydrophilic.
Boiling Point: The boiling point of this compound is higher than that of 3-(Butyloxy)propan-1-ol due to the longer carbon chain, which increases van der Waals interactions.
Applications: While both compounds can be used as intermediates in organic synthesis, this compound is preferred in applications requiring a balance of hydrophilicity and hydrophobicity, such as in surfactants and drug delivery systems.
Eigenschaften
IUPAC Name |
3-pentoxypropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-2-3-4-7-10-8-5-6-9/h9H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOZXGROLVVHBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(3-Bromophenyl)acetamido]acetic acid](/img/structure/B7879164.png)
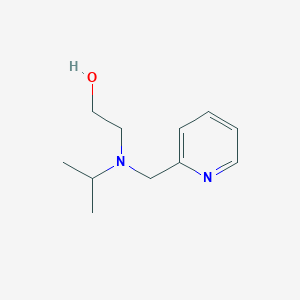
![2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-isopropyl-amino]-ethanol](/img/structure/B7879176.png)
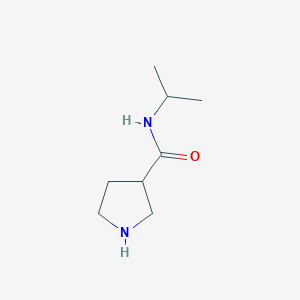


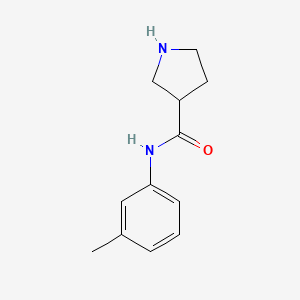
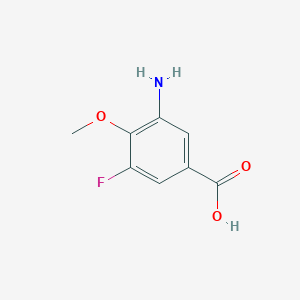
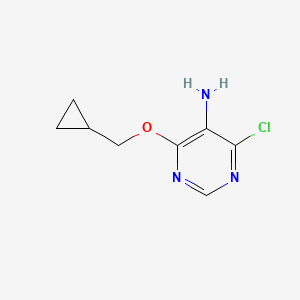

![3-[(Oxan-4-yl)methoxy]propan-1-ol](/img/structure/B7879261.png)

![3-[(2,3-Difluorophenoxy)methyl]piperidine](/img/structure/B7879264.png)

